(2Z)-5-METHYL-2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE
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Overview
Description
(2Z)-5-METHYL-2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-5-METHYL-2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thiazole and benzoxadiazocin rings, followed by the introduction of the pyrazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (2Z)-5-METHYL-2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiazole rings, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions of complex organic molecules with biological systems. Its structure allows for the exploration of binding interactions with proteins and other biomolecules.
Medicine: In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials with specific properties. Its complex structure may impart unique physical or chemical properties to materials in which it is incorporated .
Mechanism of Action
The mechanism of action of (2Z)-5-METHYL-2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the targets with which the compound interacts .
Comparison with Similar Compounds
Benzylamine: An organic compound with a simpler structure, used as a precursor in organic synthesis.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry, which has different applications and properties.
Uniqueness: The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings
Properties
IUPAC Name |
(13Z)-9-methyl-13-[(1-methylpyrazol-4-yl)methylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-18-8-13(12-5-3-4-6-14(12)24-18)22-16(23)15(25-17(22)20-18)7-11-9-19-21(2)10-11/h3-7,9-10,13H,8H2,1-2H3/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLDDYRKNOLICQ-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CN(N=C5)C)SC4=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=CN(N=C5)C)/SC4=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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